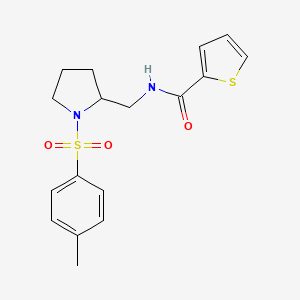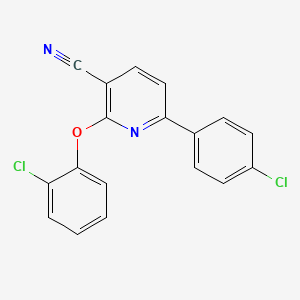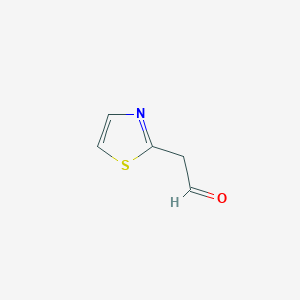
2-Thiazoleacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazoleacetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of chloroacetaldehyde with thioformamide under acidic conditions can yield this compound. Another method involves the use of Lawesson’s reagent to convert α-amido-β-ketoesters into thiazoles, followed by selective oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiazoleacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Thiazoleacetic acid.
Reduction: 2-Thiazoleethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Thiazoleacetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals, agrochemicals, and materials.
Biology: Thiazole derivatives, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential in drug discovery, particularly in the development of novel antibiotics and anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Thiazoleacetaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thiazole ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Thiazole: The parent compound of the thiazole family, lacking the aldehyde group.
2-Thiazoleacetic acid: An oxidized form of 2-Thiazoleacetaldehyde with a carboxylic acid group.
2-Thiazoleethanol: A reduced form of this compound with an alcohol group.
Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts higher reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and enhances its potential biological activity. In contrast, thiazole itself is less reactive but serves as a fundamental scaffold for various derivatives. 2-Thiazoleacetic acid and 2-Thiazoleethanol, while structurally related, exhibit different chemical properties and reactivities due to their respective functional groups.
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVBRTBPDFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
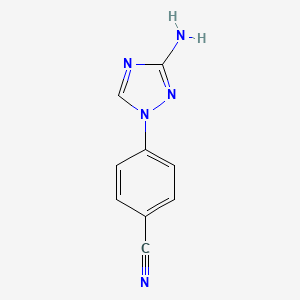

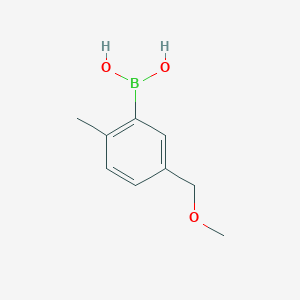
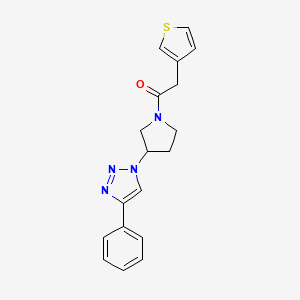
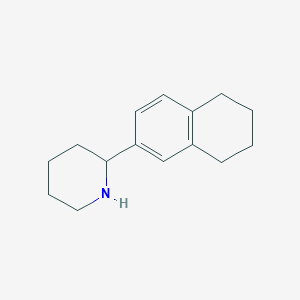
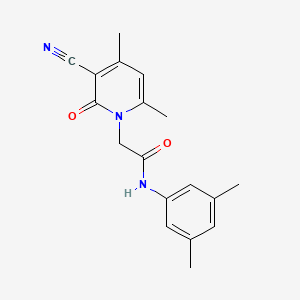
![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)
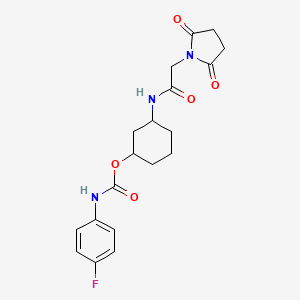
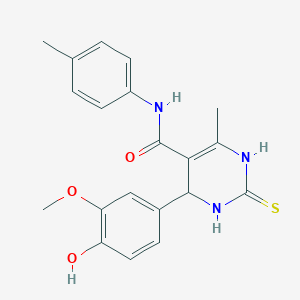
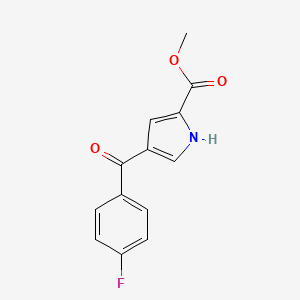
![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)
![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)
